molecular formula C11H20O3 B1595945 10-Oxoundecanoic acid CAS No. 676-00-6

10-Oxoundecanoic acid

Cat. No. B1595945
CAS RN: 676-00-6
M. Wt: 200.27 g/mol
InChI Key: UKHMENMPHVRROO-UHFFFAOYSA-N
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Description

10-Oxoundecanoic acid, also known as 10-Ketoundecanoic acid, is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.28 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 10-Oxoundecanoic acid involves several methods . One of the methods includes a reaction with water, oxygen, and copper (I) chloride in tetrahydrofuran at 20°C under 759.826 Torr for 36 hours . This method is known as the Wacker-Tsuji Olefin Oxidation .


Molecular Structure Analysis

The linear formula of 10-Oxoundecanoic acid is C11H20O3 . The molecular weight is 200.28 .

Scientific Research Applications

Antitumor Properties

10-Oxoundecanoic acid and its derivatives have been studied for their antitumor activities. For instance, studies have synthesized compounds like 10-Methylene-11-oxododecanoic acid and 9-Methylene-10-oxoundecanoic acid from Mannich bases and found them to possess antitumor properties (Kinoshita & Umezawa, 1962). Similarly, other synthesized acids like 10-Oxo-11-dodecenoic acid have also been found to exhibit antitumor and antifungal activities (M. Kinoshita & S. Umezawa, 1961).

Synthesis and Characterization of Derivatives

Derivatization studies of keto fatty acids like 10-Oxoundecanoic acid have led to the synthesis of various compounds with potential applications. For instance, oxathiolanes were prepared from the condensation of oxo fatty acids, including 10-Oxoundecanoic acid, which yielded compounds like 1-(ethylene oxathiolane) undecanoic acid (Suhail Ahmad et al., 1986). Other studies focused on synthesizing thiazole and oxazole derivatives from α-bromoketones derived from 11-bromo-10-oxoundecanoic acid, demonstrating the versatility of this compound in chemical synthesis (S. Rafat Husain et al., 1984).

Role in Plant Development

In plant biology, derivatives of 10-Oxoundecanoic acid have been identified as crucial compounds. For example, 12-Oxo-trans-10-dodecenoic acid, an oxidation product of polyunsaturated fatty acids in plant tissues, is structurally similar to traumatic acid and has been found to influence plant development (D. Zimmerman & C. Coudron, 1979).

Microbial Oxidation

Microbial oxidation studies have shown that certain microorganisms can convert oleic acid into compounds like 10-oxo-octadecanoic acid, indicating the potential of 10-Oxoundecanoic acid in biotransformation processes (S. El-Sharkawy et al., 1992).

Safety And Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 10-Oxoundecanoic acid . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

10-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHMENMPHVRROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217917
Record name Undecanoic acid, 10-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Oxoundecanoic acid

CAS RN

676-00-6
Record name Undecanoic acid, 10-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 10-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
M Kinoshita, S Nakada, S Umezawa - … of the Chemical Society of Japan, 1962 - journal.csj.jp
… (Ia) and 9-(dimethylaminomethyl) -10-oxoundecanoic acid (Ib) have been obtained from the … 2) 10-Methylene-11-oxododecanoic acid (IVa) and 9-methylene-10-oxoundecanoic acid (…
Number of citations: 1 www.journal.csj.jp
M Kinoshita, S Umezawa - Bulletin of the Chemical Society of Japan, 1961 - journal.csj.jp
… 2) 10-Oxo-11-dodecenoic acid (IXb) has been prepared from 10-oxoundecanoic acid (IVb) via the corresponding Mannich base Vb. 3) It has been found that IXa and IXb possess …
Number of citations: 5 www.journal.csj.jp
PL Anelli, S Banfi, F Montanari… - The Journal of Organic …, 1989 - ACS Publications
… equiv of oxidant and 0.05 molar equiv oftrioctylmethylammonium chloride (Aliquat 336) as phase-transfer catalyst affords 10-oxoundecanoic acid, readily isolated from the reaction …
Number of citations: 313 pubs.acs.org
MSF Lie, K Jie, DWY Leung - Lipids, 1990 - Springer
… 10-oxoundecanoate, which was hydrolyzed to 10-oxoundecanoic acid. Reaction of n-octyl magnesium bromide complex in THF with 10-oxoundecanoic acid furnished 10-hydroxy10-…
Number of citations: 7 link.springer.com
NN Gerber - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
… The structures were deduced by: (1) comparison of the retention times with those of authentic unbranched dibasic esters, with authentic 10-oxoundecanoic acid and with the products …
Number of citations: 86 www.jstage.jst.go.jp
R Tressl, D Bahri, KH Engel - Journal of Agricultural and Food …, 1982 - ACS Publications
… 10-Oxodecanoic acid, 10-hydroxydecanoic acid, 10-oxoundecanoic acid, 10hydroxyundecanoic acid, 10-oxo-8-decenoic acid, 10-hydroxy-8-decenoic acid, 9-oxodecanoic acid, and 9-…
Number of citations: 237 pubs.acs.org
S Yamaguchi, M Yokoyama, T Iida, M Okai… - Plant and cell …, 2001 - academic.oup.com
… ]dodec- 5′en-10′-yl}-9-hydroxy-10-oxoundecanoic acid. FN2, the C-9 epimer of FN1, showed no flower-inducing activity. The absolute stereostructure of FIF was also determined by …
Number of citations: 53 academic.oup.com
S Warwel, W Pompetzki, EA Deckwirth - Eur. J. Lipid Sci. Technol, 1991 - hero.epa.gov
… Analogous 10-oxoundecanoic acid led to C-10/C-9- and 13-oxotetradecanoic acid led to C-13/C-12-dicarboxylic acids. The oxidative cleavage of 9-/10-oxostearic acid methylester …
Number of citations: 15 hero.epa.gov
SF Siddiqi, F Ahmad, MS Siddiqi… - Journal of the American …, 1983 - Wiley Online Library
… mixture of petroleum ether/ether (85:15, v/v) gave the corresponding enolacetate in each case except in 10oxoundecanoic acid where enolacetate was obtained in the mixture of …
Number of citations: 6 aocs.onlinelibrary.wiley.com
DP Bloxham, RA Chalkley, SJ Coghlin… - Biochemical …, 1978 - portlandpress.com
… , 0.52min-1) to 11-chloro-10-oxoundecanoic acid (k1n. min-'). The value ofK1 for 11-chloro-10-oxoundecanoic acid is virtually identical with that observed with the CoA ester derivatives (…
Number of citations: 20 portlandpress.com

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